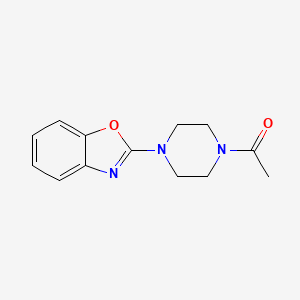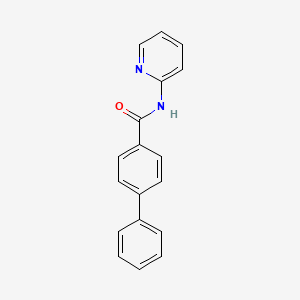![molecular formula C17H16N4OS B5549020 2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine" often involves multi-step chemical reactions. For example, Likhosherstov et al. (2003) described the synthesis of similar piperazine derivatives through reactions involving amino alcohols and epoxy compounds, yielding crystalline substances soluble in water and insoluble in ether and benzene. The structural confirmation was achieved through elemental analyses and spectroscopic measurements, including H NMR spectrum analyses (Likhosherstov et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex arrangements involving benzothienyl, piperazinyl, and pyrazine groups. Spectroscopic techniques such as NMR, IR, and mass spectroscopy are typically employed for structural characterization. For instance, the synthesis and characterization of related compounds were demonstrated by G. Senthilkumar et al. (2021), indicating typical structural features through various spectroscopic analyses (Senthilkumar et al., 2021).
Chemical Reactions and Properties
Compounds like "this compound" may undergo various chemical reactions, reflecting their reactivity and chemical properties. Typically, reactions such as N-alkylation, cyclization, and substitution are relevant. For example, Aparicio et al. (2006) discussed the preparation of pyrazines and piperazinones by reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines, indicating the type of chemical transformations these compounds can undergo (Aparicio et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline nature, are essential for understanding the behavior of these compounds under different conditions. While specific data for "this compound" are not provided, related compounds typically show solubility in organic solvents and exhibit crystalline structures, as observed in studies by Likhosherstov et al. (2003) and others.
Chemical Properties Analysis
The chemical properties such as acidity, basicity, reactivity with other chemical agents, and stability under various conditions are crucial for the application of these compounds. Detailed chemical properties can be inferred from functional group analysis and reaction behavior as illustrated in the synthesis and reaction mechanisms discussed in the referenced papers.
For more information on this topic, please refer to the cited papers for a more comprehensive understanding:
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives were systematically synthesized and evaluated for their affinity and selectivity towards 5-HT3 receptors. This research aimed to identify the structural requirements for high affinity on 5-HT3 receptors and selectivity against other 5-HT receptor subtypes. The study found that compounds with a benzyl- or allylpiperazine substituent and no substitutions on the thiophene ring exhibited high affinity in the nanomolar range and high to very high selectivity, with some compounds showing partial agonist activity and potential anxiolytic-like effects in vivo (Rault et al., 1996).
Antibacterial and Biofilm Inhibition
Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives were synthesized and evaluated for their in vitro antibacterial and cytotoxic activities. One particular compound showed significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, surpassing the reference drug Ciprofloxacin in biofilm inhibition activities. Additionally, this compound exhibited the best inhibitory activity against MRSA and VRE bacterial strains, suggesting potential applications in combating resistant bacterial infections (Mekky & Sanad, 2020).
Antimalarial Activity
A study on the synthesis and evaluation of pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines against Plasmodium falciparum strains demonstrated that bispyrrolo[1,2-a]quinoxalines linked by a bis(3-aminopropyl)piperazine exhibit superior antimalarial activity. The presence of a methoxy group on the nucleus increased pharmacological activity, providing a promising approach for developing new antimalarial agents (Guillon et al., 2004).
Zukünftige Richtungen
The study of complex organic molecules like “2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Future work might involve exploring the synthesis, properties, and potential uses of this and related compounds .
Eigenschaften
IUPAC Name |
1-benzothiophen-5-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(14-1-2-15-13(11-14)3-10-23-15)21-8-6-20(7-9-21)16-12-18-4-5-19-16/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZRRRTZRBOVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)


![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)